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A Comparative Guide to Structure-Activity Relationships Across Key CNS Targets

The 4-phenylpiperidine core is a quintessential example of a "privileged scaffold" in medicinal

chemistry. Its rigid, yet conformationally adaptable, structure provides an ideal framework for

presenting pharmacophoric elements in three-dimensional space, enabling interaction with a

wide array of biological targets, particularly within the central nervous system (CNS). This guide

offers an in-depth comparison of the structure-activity relationships (SAR) of 4-phenylpiperidine

analogs across three major classes of G-protein coupled receptors (GPCRs): the μ-opioid

receptor (MOR), the dopamine D2 receptor (D2R), and the nociceptin/orphanin FQ (NOP)

receptor. We will dissect the subtle structural modifications that dictate potency, selectivity, and

functional activity, providing researchers with a comprehensive understanding of this versatile

chemical motif.

The Enduring Legacy of the 4-Phenylpiperidine Core
First identified in the 1930s with the synthesis of meperidine (pethidine), the 4-phenylpiperidine

scaffold quickly established its therapeutic importance as a potent analgesic.[1] The key to its

success lies in its structural mimicry of the tyrosine moiety of endogenous opioid peptides,

allowing it to engage with the MOR. The core structure consists of a piperidine ring with a

phenyl group at the 4-position. The critical pharmacophoric elements that can be systematically

modified are:
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The N-substituent of the piperidine ring: This vector allows for the exploration of lipophilic

pockets and can significantly influence potency and receptor selectivity.

The 4-phenyl ring: Substitution on this ring can modulate receptor affinity and selectivity, as

well as pharmacokinetic properties.

The substituent at the 4-position of the piperidine ring: This position is crucial for dictating the

class of activity, with different groups leading to potent opioid agonists, dopamine receptor

antagonists, or other CNS-active agents.

This guide will compare and contrast the SAR for analogs targeting the MOR, D2R, and NOP

receptors, highlighting how modifications at these key positions drive the desired

pharmacological profile.

I. The μ-Opioid Receptor (MOR): Engineering Potent
Analgesics
The 4-phenylpiperidine scaffold is the foundation for some of the most potent synthetic opioids,

including fentanyl and its numerous analogs.[2][3] The primary goal in the design of these

analogs is to maximize affinity and agonist efficacy at the MOR to produce profound analgesia.

Key SAR Insights for MOR Agonists:
The N-Substituent: A phenethyl group at the nitrogen atom, as seen in fentanyl, is optimal for

high MOR affinity.[4] This lipophilic group is believed to interact with a complementary

hydrophobic pocket in the receptor. The length and nature of the linker between the nitrogen

and the phenyl ring are critical; a two-carbon (ethyl) linker is generally preferred.

The 4-Anilino Group: The N-phenylpropanamide group at the 4-position of the piperidine ring

is a hallmark of the fentanyl series and is essential for high potency.[5] The propionamide

moiety is generally more potent than an acetamide group.

Piperidine Ring Substitution: Introduction of a methyl group at the 3-position of the piperidine

ring can have a dramatic effect on potency, with the cis-isomer being significantly more

potent than the trans-isomer.[5] This suggests a specific stereochemical requirement for

optimal receptor fit.
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Comparative Data for Fentanyl Analogs at the μ-Opioid
Receptor

Compound
R1 (N-
substituent)

R2 (4-
substituent)

MOR Binding
Affinity (Ki,
nM)

Analgesic
Potency
(ED50, mg/kg,
mouse)

Fentanyl Phenethyl

N-

phenylpropanami

de

1.1 0.011

Acetylfentanyl Phenethyl
N-

phenylacetamide
5.3 0.044

Butyrylfentanyl Phenethyl

N-

phenylbutanamid

e

1.9 0.025

Furanylfentanyl Phenethyl

N-(furan-2-

ylmethyl)propana

mide

3.2 0.02

Carfentanil Phenethyl

N-phenyl-N-

(methoxycarbony

l)propanamide

0.034 0.00032

Remifentanil
Methyl

propanoate

N-

phenylpropanami

de

1.4 0.005

Data compiled from multiple sources. Absolute values may vary depending on the specific

assay conditions.

The data clearly illustrates that subtle changes to the acyl group on the anilino nitrogen can

modulate potency, with the propionamide of fentanyl offering a good balance. The dramatic

increase in potency for carfentanil highlights the favorable interactions of the methoxycarbonyl

group.
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II. The Dopamine D2 Receptor (D2R): From
Antagonism to Stabilization
The versatility of the 4-phenylpiperidine scaffold is showcased by its ability to target a

completely different receptor class, the dopamine D2 receptor, with high affinity.[6] In this

context, the goal is often to achieve antagonism for antipsychotic effects or, in more recent

developments, a "dopaminergic stabilizer" profile.[6]

Key SAR Insights for D2R Ligands:
The N-Substituent: Instead of the phenethyl group seen in opioids, longer alkyl chains or

more complex moieties are often optimal for D2R affinity. For example, the N-propyl group of

pridopidine is a key feature.[6]

The 4-Phenyl Ring: Substitution on the phenyl ring is critical for D2R activity. Electron-

withdrawing groups, such as the methylsulfonyl group in pridopidine, are often favored. The

position of the substituent is also crucial, with meta-substitution being a common feature.[7]

The 4-Position of the Piperidine Ring: Unlike the anilino group in fentanyl, for D2R ligands,

the 4-position is typically unsubstituted or may have other functionalities that are not large

and bulky.

Comparative Data for 4-Phenylpiperidine Analogs at the
Dopamine D2 Receptor
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Compound N-Substituent
Phenyl Ring
Substitution

D2R Binding
Affinity (Ki,
nM)

Functional
Activity

Haloperidol

4-(4-

chlorophenyl)-4-

hydroxypiperidin-

1-yl)butyl

Unsubstituted 1.5 Antagonist

Pridopidine n-Propyl
3-

(methylsulfonyl)
7500

Dopamine

Stabilizer

Analog 1 n-Propyl 3-methoxy >10000 Inactive

Analog 2 n-Propyl
4-

(methylsulfonyl)
8900 Weak Antagonist

Analog 3 Benzyl 3-hydroxy 150 Partial Agonist

Data compiled from multiple sources, including J Med Chem. 2010, 53(6), 2510-20.[6]

This table demonstrates the critical role of the phenyl ring substituent and its position. The 3-

methylsulfonyl group of pridopidine, while resulting in lower affinity compared to classic

antagonists like haloperidol, contributes to its unique "dopamine stabilizer" profile,

characterized by state-dependent D2R antagonism.[6]

III. The Nociceptin/Orphanin FQ (NOP) Receptor: A
Target for Novel Therapeutics
More recently, the 4-phenylpiperidine scaffold has been successfully adapted to target the NOP

receptor, an opioid-like receptor implicated in pain, anxiety, and other CNS functions.[8][9] The

SAR for NOP ligands differs significantly from that of classical MOR agonists.

Key SAR Insights for NOP Receptor Ligands:
The N-Substituent: Large, bulky N-substituents are often well-tolerated and can lead to high

affinity. For instance, a bis(2-chlorophenyl)methyl group has been shown to be effective.[9]
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The 4-Phenyl Ring: Substitution on the phenyl ring is a key determinant of affinity and

functional activity. An aminomethyl group at the 2-position of the phenyl ring has been

identified as a favorable modification.[9]

The 4-Position of the Piperidine Ring: A hydroxyl group at the 4-position is a common feature

in this class of NOP ligands, forming a 4-hydroxy-4-phenylpiperidine core.[8] This hydroxyl

group is believed to form a crucial hydrogen bond with the receptor.

Comparative Data for 4-Hydroxy-4-phenylpiperidine
Analogs at the NOP Receptor

Compound N-Substituent
Phenyl Ring
Substitution

NOP Binding
Affinity (Ki,
nM)

Functional
Activity (EC50,
nM)

Lead Compound

bis(2-

chlorophenyl)met

hyl

2-(aminomethyl) 1.2 5.6

Analog A Diphenylmethyl 2-(aminomethyl) 10.5 45

Analog B

bis(2-

chlorophenyl)met

hyl

Unsubstituted >1000 -

Analog C

bis(2-

chlorophenyl)met

hyl

3-(aminomethyl) 50.3 250

Analog D cinnamyl 2-(aminomethyl) 8.7 33

Data compiled from Bioorg Med Chem Lett. 2007, 17(11), 3028-33.[9]

The data underscores the importance of the 2-(aminomethyl)phenyl substituent for high NOP

affinity. Moving the aminomethyl group to the 3-position or removing it entirely leads to a

significant loss of binding. The nature of the large N-substituent also fine-tunes the affinity.

Experimental Protocols
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To ensure the reproducibility and validation of the data presented, detailed experimental

protocols for the synthesis of a representative analog and key biological assays are provided

below.

Synthesis of Fentanyl: A Representative Protocol
This three-step synthesis provides an efficient route to fentanyl.[10]

Step 1: N-alkylation of 4-piperidone

To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such

as acetonitrile, add cesium carbonate (2.0 eq).

Add 2-phenylethyl bromide (1.1 eq) and heat the reaction mixture at 80 °C for 5 hours.

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography to yield N-(2-phenylethyl)-4-piperidone.

Step 2: Reductive Amination

Dissolve N-(2-phenylethyl)-4-piperidone (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

Stir the reaction mixture for 14 hours.

Quench the reaction with saturated sodium bicarbonate solution and extract with

dichloromethane.

Dry the combined organic layers over sodium sulfate, filter, and concentrate.

Purify the residue by column chromatography to obtain N-phenyl-1-(2-phenylethyl)piperidin-

4-amine.

Step 3: Acylation

Dissolve N-phenyl-1-(2-phenylethyl)piperidin-4-amine (1.0 eq) in dichloromethane and cool

to 0 °C.
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Add diisopropylethylamine (2.0 eq) followed by the dropwise addition of propionyl chloride

(1.2 eq).

Allow the reaction to warm to room temperature and stir for 2 hours.

Wash the reaction mixture with water and brine.

Dry the organic layer, filter, and concentrate to yield fentanyl as a white solid.

μ-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol determines the binding affinity of a test compound for the MOR.

Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing

the human MOR.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Radioligand: [³H]DAMGO (a selective MOR agonist) at a final concentration of ~1 nM.

Non-specific Binding: Determined in the presence of 10 µM naloxone.

Procedure: a. In a 96-well plate, incubate cell membranes (10-20 µg protein) with

[³H]DAMGO and various concentrations of the test compound in a total volume of 200 µL. b.

Incubate for 60 minutes at 25 °C. c. Terminate the assay by rapid filtration through GF/B

glass fiber filters using a cell harvester. d. Wash the filters three times with ice-cold assay

buffer. e. Measure the radioactivity retained on the filters by liquid scintillation counting.

Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Dopamine D2 Receptor (D2R) Radioligand Binding
Assay
This protocol measures the binding affinity of a test compound for the D2R.

Membrane Preparation: Use cell membranes from CHO or HEK293 cells stably expressing

the human D2R.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂,

and 1 mM MgCl₂.

Radioligand: [³H]Spiperone (a D2R antagonist) at a final concentration of ~0.2 nM.

Non-specific Binding: Determined in the presence of 10 µM haloperidol.

Procedure: a. In a 96-well plate, incubate cell membranes (20-40 µg protein) with

[³H]Spiperone and various concentrations of the test compound. b. Incubate for 90 minutes

at 25 °C. c. Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5%

polyethyleneimine. d. Wash the filters with ice-cold assay buffer. e. Determine radioactivity

by liquid scintillation counting.

Data Analysis: Determine IC50 values from competition curves and calculate Ki values using

the Cheng-Prusoff equation.

Visualizing the Drug Discovery Workflow
The development of novel 4-phenylpiperidine analogs typically follows a structured workflow,

from initial hit identification to lead optimization and preclinical evaluation.
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Agonist-Mediated Signaling (e.g., MOR)

4-Phenylpiperidine
Agonist (e.g., Fentanyl)

GPCR
(e.g., MOR)

Binds & Activates

Gαi

Gβγ

Activates

Adenylyl Cyclase

Inhibits

cAMP
(decreased)

Produces

Cellular Response
(e.g., Analgesia)

Click to download full resolution via product page

Caption: Agonist activation of a Gi-coupled GPCR like the MOR.
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The 4-phenylpiperidine scaffold remains a cornerstone of CNS drug discovery. Its structural

simplicity belies its chemical versatility, allowing for the development of highly potent and

selective ligands for diverse receptor targets. By understanding the distinct SAR for each

receptor class—the N-phenethyl and 4-anilido combination for MOR agonism, the N-alkyl and

meta-substituted phenyl for D2R modulation, and the N-bulky and 4-hydroxy configuration for

NOP agonism—researchers can more effectively navigate the chemical space to design next-

generation therapeutics. The continued exploration of this privileged scaffold, guided by the

principles outlined in this guide, promises to yield novel medicines with improved efficacy and

safety profiles for a range of neurological and psychiatric disorders.

References
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of
Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]
Valdez, C. A. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
Pettersson, F., Pontén, H., Waters, N., Waters, S., & Sonesson, C. (2010). Synthesis and
evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands
and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-
propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–
2520. [Link]
Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Smith Torhan, A., & Zhang,
H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as
nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023–
3027. [Link]
Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine
derivatives as mu opioid agonists by neural network method. European Journal of Medicinal
Chemistry, 41(2), 226–232. [Link]
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl
and related analogs.
Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R.
L., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-
hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal
Chemistry Letters, 17(11), 3028–3033. [Link]
Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, Z.,
Stojanovic, R., Divac, N., & Mikovic, Z. (2009). Fentanyl analogs: structure-activity-
relationship study. Current Medicinal Chemistry, 16(19), 2468–2474. [Link]
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). Synthesis of fentanyl and acetylthiofentanyl.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl
Analogues, and Synthetic Cannabinoids. [Link]
Ho, G. D., et al. (2007). Synthesis and structure–activity relationships of 4-hydroxy-4-
phenylpiperidines as nociceptin receptor ligands: Part 2. Bio-Knowledge Bank. [Link]
Omic.ai. GPCR Ligand Screening Workflow. [Link]
Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, Z.,
Stojanovic, R., Divac, N., & Mikovic, Z. (2009).
Johansson, A. M., et al. (1995). On the quantitative structure-activity relationships of meta-
substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands:
modeling of dopamine synthesis and release in vivo by means of partial least squares
regression. Journal of Medicinal Chemistry, 38(16), 3121–3131. [Link]
Pettersson, F. (2010). Synthesis, Pharmacological Characterisation and QSAR Modelling of
4-Phenylpiperidines and 4-Phenylpiperazines. SciSpace. [Link]
Pasternak, G. W. (Ed.). (2016). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid
Multitarget Analgesics. MDPI. [Link]
Baumann, M. H., et al. (2018). In vitro pharmacology of fentanyl analogs at the human mu
opioid receptor and their spectroscopic analysis. Drug Testing and Analysis, 10(9), 1465–
1475. [Link]
ChemRxiv. (2023). Synthesis and Biological Characterization of 4,4-difluoro-3-
(phenoxymethyl)piperidine scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool
compounds. [Link]
ChemRxiv. (2023). Synthesis and Biological Characterization of 4,4-difluoro-3-
(phenoxymethyl)piperidine scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool
compounds. PubMed Central. [Link]
Al-Hasani, R., & Bruchas, M. R. (2014). Design, Synthesis, and Structure–Activity
Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into
Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
Journal of Medicinal Chemistry, 57(17), 7253–7266. [Link]
Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current
status and future prospects for pharmaceutical applications. Future Medicinal Chemistry,
6(16), 1787–1813. [Link]
Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting
the Mu Receptor.
Wikipedia. Fentanyl. [Link]
Vardanyan, R., & Hruby, V. (2014).
Sadybekov, A., et al. (2016). Discovery of GPCR ligands for probing signal transduction
pathways. The FEBS Journal, 283(13), 2356–2376. [Link]
Wang, M., et al. (2021). Flowchart of creating GPCR wordbook.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as
high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4081–4087. [Link]
ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-
(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool
compounds. [Link]
Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal
of Medicinal Chemistry, 25(10), 1127–1133. [Link]
Heitman, L. H., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for
Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 3(10), 737–751. [Link]
Vuckovic, S., et al. (2009). Fentanyl Analogs: Structure-Activity-Relationship Study.
Li, M., et al. (2023). QSAR-based physiologically based pharmacokinetic (PBPK) modeling
for 34 fentanyl analogs. Frontiers in Pharmacology, 14, 1276851. [Link]
Liljefors, T., & Bøgesø, K. P. (1988). A structure-activity study of four dopamine D-1 and D-2
receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of
compounds. Journal of Medicinal Chemistry, 31(1), 306–312. [Link]
Zaveri, N. T. (2018). Nociceptin /Orphanin FQ Peptide (NOP) Receptor Modulators: An
Update in Structure-Activity Relationships. Current Medicinal Chemistry, 25(3), 321–337.
[Link]
Yuan, Y., et al. (2020). Structure Activity Relationships for a Series of Eticlopride-based
Dopamine D2/D3 Receptor Bitopic ligands. ACS Medicinal Chemistry Letters, 11(4), 488–
494. [Link]
Guerrini, R., et al. (2015). Structure activity studies of nociceptin/orphanin FQ(1-13)-NH2
derivatives modified in position 5. Bioorganic & Medicinal Chemistry, 23(7), 1497–1505.
[Link]
Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues
as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589–
593. [Link]
Trapella, C., et al. (2021). Synthesis and Pharmacological Characterization of
Nociceptin/Orphanin FQ Dimeric Ligands. ACS Chemical Neuroscience, 12(23), 4419–4430.
[Link]
Wikipedia. Nociceptin receptor. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b051512?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

